molecular formula C10H16ClNO B1449402 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride CAS No. 2204959-15-7

1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride

Cat. No.: B1449402
CAS No.: 2204959-15-7
M. Wt: 201.69 g/mol
InChI Key: LMZDLNQMYFZLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring, along with an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-4-methylphenol.

    Alkylation: The phenol is alkylated using an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Amination: The resulting alkylated product is then subjected to amination using ammonia or an amine source to introduce the ethylamine side chain.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or other substituted phenethylamines.

Scientific Research Applications

1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: A related compound with similar structural features but lacking the ethylamine side chain.

    4-Methoxyphenethylamine: Another phenethylamine derivative with a methoxy group but different substitution patterns.

Uniqueness

1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride is unique due to the specific combination of functional groups and the presence of the ethylamine side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(2-methoxy-4-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-7-4-5-9(8(2)11)10(6-7)12-3;/h4-6,8H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZDLNQMYFZLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride
Reactant of Route 4
1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride
Reactant of Route 6
1-(2-Methoxy-4-methyl-phenyl)-ethylamine, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.